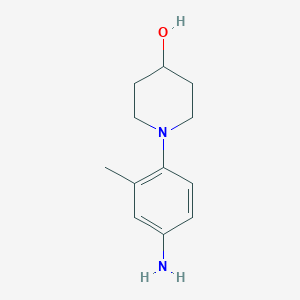

1-(4-Amino-2-methylphenyl)-4-piperidinol

描述

1-(4-Amino-2-methylphenyl)-4-piperidinol (CAS: Not explicitly provided; referenced as "4-Piperidinol, 1-(4-amino-2-methylphenyl)" in ) is a piperidine derivative characterized by a 4-piperidinol core substituted with a 4-amino-2-methylphenyl group at the 1-position. This structural motif places it within a class of compounds studied for metabolic and pharmacological properties.

属性

IUPAC Name |

1-(4-amino-2-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8,11,15H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKAFVFLKBXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1-(4-Amino-2-methylphenyl)-4-piperidinol typically involves:

- Formation of a substituted N-phenyl-4-piperidone or related intermediate.

- Subsequent reduction or functional group modification to install the 4-hydroxyl group on the piperidine ring.

- Introduction or preservation of the 4-amino-2-methylphenyl substituent on the nitrogen atom of the piperidinol.

This sequence ensures the correct substitution pattern on both the aromatic ring and the piperidine ring.

Preparation of N-Phenyl-4-piperidone Intermediates

A key intermediate in the synthesis is N-phenyl-4-piperidone derivatives, which can be converted to the target piperidinol.

- Aniline derivatives are dissolved in ether and reacted with appropriate reagents to form N-phenyl-4-piperidone.

- Reaction conditions involve heating (60-80 °C) with stirring for several hours (2-3 h).

- Post-reaction workup includes filtration, distillation under reduced pressure, and recrystallization to purify the intermediate.

Example from Patent Literature:

- Heating N-phenyl-4-methyl-4-piperidinol with ethanethiol at 60-80 °C for 16-24 hours yields N-phenyl-4-piperidinol after distillation under reduced pressure.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield/Purity Notes |

|---|---|---|---|---|

| 1 | Aniline in ether | Ambient | - | Dissolution step |

| 2 | Heating with ethanethiol | 60-80 | 16-24 | Reaction to form piperidinol |

| 3 | Filtration and distillation | Ambient | - | Isolation of product |

| 4 | Recrystallization | Ambient | - | Purification |

Reduction and Functionalization to 4-Piperidinol

The conversion of N-phenyl-4-piperidone to 4-piperidinol derivatives involves reduction steps that introduce the hydroxyl group at the 4-position of the piperidine ring.

- Typical reducing agents include hydrides or catalytic hydrogenation under controlled conditions.

- The reaction is monitored for completion by standard analytical methods.

- Purification involves crystallization or distillation under reduced pressure.

A related method for preparing 4-acetoxypiperidine hydrochloride (a derivative of 4-piperidinol) involves:

- Dissolving 4-piperidone hydrochloride in methanol.

- Removal of solvents by rotary evaporation.

- Recrystallization with n-hexane.

- Acetylation using acetic anhydride and a catalyst (sulfamic acid).

- Final recrystallization to obtain high-purity product.

This method illustrates the feasibility of modifying the piperidinol intermediate for further synthetic applications.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of ethanethiol in the reaction with N-phenyl-4-methyl-4-piperidinol is critical for obtaining the desired piperidinol intermediate, with reaction times ranging from 16 to 24 hours at 60-80 °C.

- Recrystallization steps significantly improve purity, which is essential for pharmaceutical-grade intermediates.

- Acid catalysis (p-toluenesulfonic acid) and controlled pH adjustments during synthesis improve yield and facilitate decarboxylation in piperidone synthesis.

- Functional group compatibility, such as the presence of amino and methyl substituents on the phenyl ring, requires careful control of reaction conditions to avoid side reactions.

- The preparation methods are scalable and suitable for industrial applications, as indicated by patent disclosures and synthesis reports.

化学反应分析

Types of Reactions: 1-(4-Amino-2-methylphenyl)-4-piperidinol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted piperidinol derivatives.

科学研究应用

Pharmacological Applications

Analgesic Properties

Research indicates that 1-(4-Amino-2-methylphenyl)-4-piperidinol exhibits significant analgesic effects. Preliminary studies suggest that the compound may interact with neurotransmitter receptors and enzymes involved in pain pathways, potentially modulating pain perception. This interaction is crucial for understanding its mechanism of action as an analgesic agent.

Binding Affinity Studies

Interaction studies have focused on the compound's binding affinity to various receptors, including opioid receptors. These studies are essential for elucidating the pharmacodynamics of the compound and its potential therapeutic effects in pain management.

Chemical Synthesis and Derivatives

Synthetic Routes

Several synthetic methods have been reported for the preparation of this compound. These methods are critical for producing derivatives that may enhance biological activity or improve pharmacokinetic properties. Common synthetic approaches include:

- Reduction Reactions : Converting nitro derivatives to amines.

- Alkylation : Modifying the piperidine ring to improve binding properties.

Comparison with Similar Compounds

The compound shares structural similarities with others in its class, which may exhibit related biological activities. Below is a comparative table highlighting notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Amino-2-(trifluoromethyl)phenyl)-4-piperidinol | Similar piperidine ring | Enhanced lipophilicity due to trifluoromethyl group |

| N-Methyl-4-piperidinol | Lacks amino substitution | Used in various chemical syntheses |

| 1-(4-Amino-2-methylphenyl)piperidin-2-one | Contains a carbonyl group | Potentially different pharmacological profile |

The specific amino and methyl substitutions on the phenyl ring of this compound may influence its binding properties and biological activity compared to these similar compounds.

Case Studies and Research Findings

Case Study on Analgesic Effects

In a study investigating the analgesic properties of this compound, researchers evaluated its efficacy against established analgesics. The compound demonstrated comparable effectiveness in reducing pain responses in animal models, indicating its potential as an alternative therapeutic option.

Anti-inflammatory Activity

Beyond analgesic effects, derivatives of this compound have been assessed for anti-inflammatory properties. Some studies reported significant inhibition of cyclooxygenase (COX) enzymes, with certain derivatives showing activity levels comparable to established anti-inflammatory medications such as celecoxib.

作用机制

1-(4-Amino-2-methylphenyl)-4-piperidinol can be compared with other similar compounds, such as 1-(4-methylphenyl)-4-piperidinol and 1-(4-amino-2-methylphenyl)-3-piperidinol. These compounds share structural similarities but differ in the position of the amino group and the piperidinol ring, which can result in different chemical and biological properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Pharmacological Overview

The table below summarizes key structural analogs, their pharmacological activities, and research findings:

Key Comparative Insights

Haloperidol

- Structural Divergence: The addition of a 4-chlorophenyl and 4-fluorophenylbutyl chain distinguishes Haloperidol from this compound.

- Activity : Haloperidol’s D2 receptor antagonism underpins its antipsychotic effects, contrasting with the inactive metabolites of the target compound .

Phencyclidine (PCP) Derivatives

- Structural Similarity: Both this compound and PCP derivatives share a piperidinol core but differ in substituents (e.g., cyclohexyl vs. aromatic groups).

- Activity : Methyl- and methoxy-substituted PCP analogs exhibit analgesic and anticonvulsant effects, suggesting that substituent modifications significantly alter pharmacological profiles .

BPP Metabolites

- Inactivity : Despite structural similarities to the parent compound, BPP metabolites (e.g., compounds 2 and 3) lacked antitussive efficacy, highlighting the importance of metabolic pathways in deactivation .

生物活性

1-(4-Amino-2-methylphenyl)-4-piperidinol, a compound with the molecular formula CHNO and a molecular weight of approximately 204.273 g/mol, has garnered attention for its significant biological activities, particularly in the realm of analgesics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Analgesic Effects

Research indicates that this compound exhibits notable analgesic properties. Preliminary studies have shown that it may interact with various biological targets, including neurotransmitter receptors involved in pain pathways. Specifically, it has been suggested that the compound may modulate pain perception through interactions with opioid receptors .

Table 1: Comparison of Analgesic Potency

| Compound Name | Analgesic Activity (Relative to Reference) |

|---|---|

| This compound | Significant analgesic effects |

| Antrafenine (2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate | 6-9 times more potent than reference compounds |

| Glafenine | Reference for comparison |

The mechanism by which this compound exerts its analgesic effects is believed to involve the modulation of neurotransmitter systems, particularly those related to pain perception. The compound's structural similarities to other piperidine derivatives suggest that it may act as a selective inhibitor of specific kinases or receptors involved in pain signaling pathways .

Pharmacological Interactions

Studies have indicated that this compound may influence multiple biochemical pathways, leading to its analgesic effects. For instance, interactions with enzymes and receptors critical for neurotransmission have been observed, suggesting potential applications in treating conditions associated with chronic pain .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- Study on Pain Modulation : In vivo experiments demonstrated that administration of the compound resulted in significant reductions in pain response in animal models, indicating its potential as an effective analgesic agent .

- Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with opioid receptors, which are well-known targets for analgesics. This interaction is crucial for understanding its therapeutic potential .

- Comparative Analysis : A comparative study highlighted that this compound shares structural features with other analgesics but possesses unique substituents that may enhance its binding properties and biological activity compared to similar compounds.

常见问题

Q. Q1. What are the recommended synthetic pathways for 1-(4-Amino-2-methylphenyl)-4-piperidinol, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step processes, such as:

- Step 1 : Condensation of substituted phenyl precursors with piperidine derivatives under reflux conditions using catalysts like Pd/C or acidic/basic media .

- Step 2 : Functionalization of the piperidine ring via reductive amination or nucleophilic substitution to introduce the 4-amino-2-methylphenyl group .

- Yield Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. For example, continuous flow chemistry can enhance reproducibility and reduce side reactions .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine methanol and buffer solutions (e.g., sodium acetate, pH 4.6) .

- Spectroscopy : Confirm structure via H/C NMR (peaks at δ 2.8–3.2 ppm for piperidine protons) and FT-IR (N-H stretching at ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHNO (calculated m/z 205.134) .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- In Vitro Screening : Test enzyme inhibition (e.g., kinases, GPCRs) using fluorescence-based assays or radioligand binding studies. For example, assess affinity for serotonin or dopamine receptors due to structural similarities to known psychoactive piperidines .

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293 or HepG2) to rule out non-specific toxicity at concentrations ≤10 µM .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Methodological Answer:

- Systematic Modifications : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -Br or -Cl) or piperidine nitrogen (e.g., alkylation or acylation) .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., NMDA receptors) and prioritize synthetic targets .

- Data Analysis : Compare IC values across derivatives to identify critical pharmacophores. For example, a 4-methoxy group may enhance metabolic stability but reduce solubility .

Q. Q5. How do researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Inconsistent data may arise from assay-specific artifacts (e.g., fluorescent compound interference) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, if a compound shows antagonism in one study but agonism in another, evaluate cell-type-specific receptor isoforms .

Q. Q6. What advanced analytical techniques are critical for studying metabolite formation and degradation pathways?

Methodological Answer:

- LC-MS/MS : Use hyphenated systems to detect phase I/II metabolites in liver microsome incubations. For instance, look for hydroxylation at the piperidine ring or N-demethylation .

- Stable Isotope Tracing : Label the compound with C or H to track metabolic fate in vitro/in vivo .

- Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH) and monitor decomposition via NMR or XRD to identify labile groups .

Q. Q7. How can researchers investigate the compound’s interaction with membrane transporters or ion channels?

Methodological Answer:

- Electrophysiology : Perform patch-clamp experiments on transfected cells (e.g., CHO-K1 expressing hERG channels) to assess off-target effects .

- Transporter Assays : Use radiolabeled substrates (e.g., H-serotonin) in competitive uptake assays to evaluate inhibition of SERT or DAT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。